HJ445A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H27N7O2 |

|---|---|

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

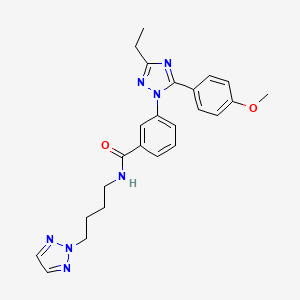

3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide |

InChI |

InChI=1S/C24H27N7O2/c1-3-22-28-23(18-9-11-21(33-2)12-10-18)31(29-22)20-8-6-7-19(17-20)24(32)25-13-4-5-16-30-26-14-15-27-30/h6-12,14-15,17H,3-5,13,16H2,1-2H3,(H,25,32) |

InChI-Schlüssel |

URMOEUMTLANRDL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN(C(=N1)C2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(=O)NCCCCN4N=CC=N4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of HJ445A: A Technical Guide to a Novel Myoferlin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJ445A is a potent and selective small molecule inhibitor of Myoferlin (MYOF), a ferlin family protein implicated in multiple cellular processes critical for cancer progression, including cell proliferation, migration, and survival. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its direct molecular target, downstream signaling effects, and its efficacy in preclinical models of gastric cancer. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of its therapeutic potential.

Introduction to Myoferlin (MYOF)

Myoferlin is a large, multi-domain transmembrane protein that plays a crucial role in membrane trafficking, vesicle fusion, and receptor recycling. Its overexpression has been linked to the progression of various cancers, including gastric cancer. MYOF contributes to tumor pathogenesis by promoting cell proliferation, enhancing cell migration and invasion through processes like epithelial-mesenchymal transition (EMT), and facilitating angiogenesis. The C2D domain of MYOF is a key functional region involved in its protein-protein interactions and subsequent signaling activities.

This compound: A Potent and Selective MYOF Inhibitor

This compound has been identified as a highly potent and selective inhibitor of MYOF.[1][2] Its primary mechanism of action is the direct binding to the MYOF-C2D domain.[1][2] This interaction disrupts the normal function of MYOF, leading to a cascade of downstream effects that collectively inhibit cancer cell growth and progression.

Quantitative Data Summary

| Parameter | Value | Cell Lines/System | Reference |

| Binding Affinity (KD) | 0.17 μM | MYOF-C2D domain | [1][2] |

| IC50 (Proliferation) | 0.16 μM | MGC803 (Gastric Cancer) | [1] |

| 0.14 μM | MKN45 (Gastric Cancer) | [1] | |

| Apoptosis Induction | 3.1% to 54.0% | Gastric Cancer Cells (0 to 0.8 μM) | [2] |

Signaling Pathways Modulated by this compound

The inhibition of MYOF by this compound triggers significant alterations in key signaling pathways that are fundamental to the malignant phenotype of cancer cells. The primary consequence of MYOF inhibition is the suppression of pathways that drive cell proliferation, migration, and survival.

Inhibition of Proliferation and Colony Formation

This compound potently represses the proliferation of gastric cancer cells.[1] This anti-proliferative effect is further evidenced by its ability to inhibit the colony formation of MKN45 cells in a concentration-dependent manner.[2]

Reversal of Epithelial-Mesenchymal Transition (EMT)

A critical aspect of this compound's mechanism is its ability to prevent the migration of gastric cancer cells by reversing the EMT process.[2] EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. By inhibiting MYOF, this compound likely disrupts the signaling cascades that maintain the mesenchymal state, thereby reducing the metastatic potential of cancer cells.

Caption: Mechanism of action of this compound, from molecular target to cellular effects.

Induction of Apoptosis

This compound efficiently induces apoptosis in gastric cancer cells.[2] The apoptotic rates were observed to increase in a dose-dependent manner, with a significant increase at concentrations of 0.4 μM and 0.8 μM.[2] This suggests that MYOF plays a pro-survival role in gastric cancer cells, and its inhibition by this compound reactivates the programmed cell death machinery.

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been demonstrated in a gastric cancer xenograft model.[2] Administration of this compound at doses of 15 and 30 mg/kg/day resulted in significant antitumor efficacy, highlighting its potential as a therapeutic agent for gastric cancer.[2]

Experimental Protocols

Cell Proliferation Assay

-

Cell Lines: MGC803 and MKN45 human gastric cancer cell lines.

-

Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours). Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a BrdU incorporation assay. The absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Apoptosis Assay

-

Method: Gastric cancer cells are treated with increasing concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4, and 0.8 μM) for a defined time period (e.g., 48 hours). The cells are then harvested, washed with cold PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is quantified by flow cytometry.

In Vivo Gastric Cancer Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Procedure: A suspension of human gastric cancer cells (e.g., MKN45) is subcutaneously injected into the flank of the mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered daily (e.g., via intraperitoneal injection) at specified doses (e.g., 15 and 30 mg/kg). The control group receives a vehicle solution. Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of gastric cancer. Its well-defined mechanism of action, centered on the potent and selective inhibition of the MYOF-C2D domain, leads to the suppression of key oncogenic processes including cell proliferation and migration, and the induction of apoptosis. The significant in vivo antitumor efficacy of this compound further underscores its potential for clinical development. Future research should focus on elucidating the detailed molecular interactions within the MYOF-regulated signaling pathways and exploring the efficacy of this compound in a broader range of cancer models.

References

HJ445A: A Potent Myoferlin Inhibitor for Gastric Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HJ445A is a potent and selective small-molecule inhibitor of myoferlin (MYOF), a transmembrane protein implicated in the progression of various cancers, including gastric cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C24H27N7O2.[1] Its structure is characterized by a central benzene (B151609) ring substituted with a triazole-containing side chain and an ethyl-triazole-methoxyphenyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H27N7O2 | [1] |

| Molecular Weight | 445.52 g/mol | [1] |

| CAS Number | 3032441-59-8 | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | CCC1=NN(C2=CC=CC(C(NCCCCN3N=CC=N3)=O)=C2)C(C4=CC=C(C=C4)OC)=N1 | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Biological Activity and Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the C2D domain of myoferlin, a key component in various cellular processes that promote tumor growth and metastasis.[2] Myoferlin is known to be overexpressed in gastric cancer and is associated with a poor prognosis.[3]

Binding Affinity and Cellular Potency

This compound demonstrates a high binding affinity for the MYOF-C2D domain and potent inhibitory effects on the proliferation of gastric cancer cells.[1][2]

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (KD) | MYOF-C2D domain | 0.17 μM | [1][2] |

| IC50 (Cell Proliferation) | MGC803 | 0.16 μM | [1][2] |

| MKN45 | 0.14 μM | [1][2] |

Induction of Apoptosis

This compound effectively induces apoptosis in gastric cancer cells in a dose-dependent manner.[4]

Table 3: Apoptosis Induction by this compound in Gastric Cancer Cells

| This compound Concentration (μM) | Apoptosis Rate (%) | Reference |

| 0 | 3.1 | [4] |

| 0.1 | 3.4 | [4] |

| 0.2 | 5.7 | [4] |

| 0.4 | 50.2 | [4] |

| 0.8 | 54.0 | [4] |

In Vivo Antitumor Efficacy

In preclinical xenograft models of gastric cancer, this compound has demonstrated significant antitumor efficacy.[4]

Key Signaling Pathways Modulated by this compound

Myoferlin is a scaffold protein that participates in multiple signaling pathways crucial for cancer progression. By inhibiting myoferlin, this compound is predicted to disrupt these pathways, leading to reduced cell proliferation, migration, and survival.

EGFR Signaling Pathway

Myoferlin is implicated in the regulation of Epidermal Growth Factor Receptor (EGFR) signaling, a pathway frequently deregulated in cancer.[5] Inhibition of myoferlin can lead to the downregulation of EGFR activity and its downstream effectors.

Caption: this compound inhibits MYOF, disrupting EGFR signaling and reducing cell proliferation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation that is often hyperactivated in cancer. Myoferlin can influence this pathway, and its inhibition by this compound is expected to lead to decreased AKT phosphorylation and subsequent downstream signaling.

Caption: this compound's inhibition of MYOF impacts the PI3K/AKT pathway, reducing cell survival.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Proliferation Assay (MTS Assay)

This protocol is adapted from studies on similar myoferlin inhibitors.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on gastric cancer cell lines.

Materials:

-

Gastric cancer cell lines (e.g., MGC803, MKN45)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard apoptosis detection methods.[7]

Objective: To quantify the induction of apoptosis in gastric cancer cells by this compound.

Materials:

-

Gastric cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

In Vivo Xenograft Model

This is a generalized protocol for evaluating in vivo antitumor activity.[4][6]

Objective: To assess the antitumor efficacy of this compound in a mouse xenograft model of gastric cancer.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Gastric cancer cells (e.g., MKN45)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

Calipers

Procedure:

-

Subcutaneously inject 5 x 10^6 gastric cancer cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 and 30 mg/kg/day) or vehicle control to the respective groups via intraperitoneal injection or oral gavage.[4]

-

Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Conclusion

This compound is a promising myoferlin inhibitor with potent in vitro and in vivo anti-cancer activity against gastric cancer. Its mechanism of action, involving the disruption of key signaling pathways, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide are intended to support and facilitate these endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]

- 5. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Myoferlin C2D Domain: Structure, Function, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoferlin (MYOF) is a large, multi-domain transmembrane protein implicated in a variety of cellular processes, including membrane repair, vesicle trafficking, and signal transduction. Its overexpression has been linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention. Central to its function are its multiple C2 domains, with the C2D domain emerging as a critical hub for protein-protein interactions and a viable site for pharmacological inhibition. This guide provides a comprehensive technical overview of the myoferlin C2D domain, consolidating current knowledge on its structure, function, and interactions. We present quantitative binding data for small molecule inhibitors, detailed experimental protocols for studying this domain, and visual representations of its role in cellular signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of oncology and cell biology.

Introduction to Myoferlin and its C2D Domain

Myoferlin is a member of the ferlin family of proteins, characterized by the presence of multiple C2 domains, a FerA domain, a DysF domain, and a C-terminal transmembrane helix.[1] These proteins are crucial for calcium-dependent membrane fusion and trafficking events.[1][2] Myoferlin itself is a type II transmembrane protein with a large cytosolic region containing seven C2 domains (C2A-C2G).[1] While initially identified for its role in muscle cell fusion and membrane repair, a growing body of evidence highlights its significance as an oncogene, promoting tumor progression, angiogenesis, and metastasis in various cancers.[1]

The C2 domains of myoferlin are critical for its function, mediating calcium-dependent phospholipid binding and interactions with other proteins.[1][2] Among these, the C2D domain has been identified as a key druggable target. Small molecule inhibitors that specifically bind to the C2D domain have been shown to disrupt myoferlin's pro-tumorigenic activities, underscoring the importance of this specific domain in mediating the protein's oncogenic functions.[3][4] Understanding the intricacies of the C2D domain is therefore paramount for the development of novel cancer therapeutics.

Quantitative Data: Small Molecule Inhibitor Binding Affinities

The development of small molecule inhibitors targeting the myoferlin C2D domain has provided valuable tools to probe its function and represents a promising therapeutic strategy. The binding affinities of these inhibitors have been quantified using techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

| Inhibitor | Target Domain | Technique | Binding Affinity (Kd) | Reference |

| YQ456 | Myoferlin C2D | SPR | 37 nM | [5] |

| YQ456 | Myoferlin C2D | BLI | 214 nM | [5] |

| WJ460 | Myoferlin C2D | SPR | ~1.33 µM (derived from 36x weaker binding than YQ456) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the myoferlin C2D domain, its interactions, and the effects of its inhibition.

Recombinant Myoferlin C2D Domain Expression and Purification

A protocol for expressing and purifying the myoferlin C2D domain is essential for in vitro binding and structural studies.

Objective: To produce a soluble, purified recombinant myoferlin C2D domain.

Materials:

-

Expression vector (e.g., pGEX or pET series) containing the coding sequence for the human myoferlin C2D domain.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors).

-

Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

-

Elution buffer (specific to the affinity tag).

-

Dialysis buffer (e.g., PBS or a buffer suitable for downstream applications).

Procedure:

-

Transformation: Transform the expression vector into competent E. coli cells.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Harvest: Harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Apply the cleared lysate to the equilibrated affinity chromatography column.

-

Washing: Wash the column with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the recombinant C2D domain using the appropriate elution buffer.

-

Dialysis and Concentration: Dialyze the eluted protein against a suitable buffer to remove the eluting agent and concentrate the protein if necessary.

-

Quality Control: Assess the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the binding affinity (Kd) of a small molecule inhibitor to the purified myoferlin C2D domain.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

Purified recombinant myoferlin C2D domain (ligand).

-

Small molecule inhibitor (analyte).

-

Immobilization buffers (e.g., activation solution (EDC/NHS), blocking solution (ethanolamine)).

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a pulse of EDC/NHS.

-

Inject the purified myoferlin C2D domain at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Inject ethanolamine (B43304) to block any remaining active esters on the surface.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of the small molecule inhibitor in running buffer.

-

Inject the different concentrations of the analyte over the sensor surface, followed by a dissociation phase where only running buffer flows over the surface. A blank injection of running buffer should be used for double referencing.

-

-

Data Analysis:

-

Record the sensorgrams for each analyte concentration.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Biolayer Interferometry (BLI) for Binding Affinity Determination

BLI is another optical biosensing technique for real-time, label-free analysis of biomolecular interactions.

Objective: To confirm the binding affinity (Kd) of a small molecule inhibitor to the myoferlin C2D domain.

Materials:

-

BLI instrument (e.g., Octet).

-

Biosensors (e.g., Streptavidin biosensors if using a biotinylated ligand).

-

Biotinylated myoferlin C2D domain (ligand).

-

Small molecule inhibitor (analyte).

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).

-

96-well microplate.

Procedure:

-

Biosensor Hydration: Hydrate the biosensors in assay buffer.

-

Baseline: Establish a stable baseline by dipping the biosensors into wells containing assay buffer.

-

Ligand Immobilization: Load the biotinylated myoferlin C2D domain onto the streptavidin biosensors.

-

Second Baseline: Establish a new baseline in assay buffer after ligand immobilization.

-

Association: Move the biosensors into wells containing different concentrations of the small molecule inhibitor to measure the association phase.

-

Dissociation: Transfer the biosensors back to wells with assay buffer to measure the dissociation phase.

-

Data Analysis: Analyze the resulting binding curves using the instrument's software to determine ka, kd, and Kd.

Co-immunoprecipitation (Co-IP) to Validate In-Cell Interactions

Co-IP is used to identify and validate protein-protein interactions within a cellular context.

Objective: To determine if inhibition of the C2D domain disrupts the interaction between myoferlin and its binding partners (e.g., Rab7).

Materials:

-

Cells co-expressing tagged myoferlin and a tagged binding partner (e.g., HA-MYOF and Flag-Rab7).

-

Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against one of the tags (e.g., anti-Flag antibody).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., lysis buffer).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibodies for Western blotting (e.g., anti-HA and anti-Flag).

Procedure:

-

Cell Culture and Treatment: Culture the cells and treat with the C2D inhibitor or a vehicle control.

-

Cell Lysis: Lyse the cells in non-denaturing lysis buffer.

-

Pre-clearing (optional): Incubate the cell lysate with beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Flag) to form antibody-antigen complexes.

-

Add Protein A/G beads to capture the immune complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting using antibodies against both tagged proteins (e.g., anti-HA and anti-Flag) to detect the co-precipitated protein.

Signaling Pathways and Functional Roles

The myoferlin C2D domain plays a pivotal role in mediating downstream signaling events, particularly in the context of cancer progression. Its inhibition has been shown to impact key cellular processes such as vesicle trafficking and receptor tyrosine kinase (RTK) signaling.

Disruption of Myoferlin-Rab7 Interaction and Endosomal Trafficking

The small molecule inhibitor YQ456, which binds to the myoferlin C2D domain, has been shown to interrupt the interaction between myoferlin and Rab7.[5] Rab7 is a small GTPase that is a key regulator of late endosomal trafficking.[5] By disrupting this interaction, C2D domain inhibitors can perturb the normal function of late endosomes, which can affect processes like the degradation and recycling of signaling receptors.[5]

Modulation of VEGFR2 Signaling

Myoferlin is known to regulate the stability and function of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis.[6][7] Myoferlin forms a complex with VEGFR2, preventing its degradation and thereby enhancing VEGF-mediated signaling.[6][7] While the specific role of the C2D domain in this process is an active area of investigation, it is plausible that inhibitors targeting this domain could destabilize the myoferlin-VEGFR2 complex, leading to reduced angiogenesis.

Experimental Workflow for C2D Inhibitor Characterization

The discovery and characterization of novel myoferlin C2D inhibitors require a systematic experimental approach. The following workflow outlines the key stages, from initial screening to in vivo validation.

References

- 1. researchgate.net [researchgate.net]

- 2. S-EPMC6718427 - Myoferlin silencing inhibits VEGFR2-mediated proliferation of metastatic clear cell renal cell carcinoma. - OmicsDI [omicsdi.org]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 5. jove.com [jove.com]

- 6. Myoferlin silencing inhibits VEGFR2-mediated proliferation of metastatic clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

HJ445A: A Potent Myoferlin Inhibitor for Basic Cancer Cell Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a compelling therapeutic target in oncology. Overexpressed in a variety of malignancies, including gastric, breast, and pancreatic cancers, MYOF is intricately involved in fundamental cellular processes that drive tumor progression, such as proliferation, migration, invasion, and angiogenesis.[1][2] HJ445A is a highly potent and selective small molecule inhibitor of myoferlin, demonstrating significant anti-tumor activity in preclinical models of gastric cancer.[1][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and key quantitative data to facilitate its application in basic cancer cell biology research.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the C2D domain of myoferlin.[1][3] This binding interaction inhibits the function of MYOF, leading to the disruption of downstream signaling pathways crucial for cancer cell survival and metastasis. A key mechanism of action for this compound is the reversal of the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties.[1][3] By inhibiting MYOF, this compound helps to restore the epithelial phenotype, thereby reducing the metastatic potential of cancer cells.

Signaling Pathway

The inhibition of myoferlin by this compound impacts critical signaling pathways implicated in cancer progression. Myoferlin is a known regulator of receptor tyrosine kinase (RTK) signaling, including the Epidermal Growth Factor Receptor (EGFR) pathway. By modulating the endocytosis and trafficking of these receptors, myoferlin influences their downstream signaling cascades that control cell proliferation and survival. The diagram below illustrates the putative signaling pathway affected by this compound.

Caption: Putative signaling pathway affected by the MYOF inhibitor this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) | 0.17 μM | Surface Plasmon Resonance (SPR) | [1][3] |

Table 1: Binding Affinity of this compound for Myoferlin

| Cell Line | IC50 (μM) | Assay | Reference |

| MGC803 (Gastric Cancer) | 0.16 | Cell Proliferation Assay | [1][3] |

| MKN45 (Gastric Cancer) | 0.14 | Cell Proliferation Assay | [1][3] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Treatment Concentration (μM) | Apoptosis Rate (%) | Assay | Reference |

| Gastric Cancer Cells | 0 | 3.1 | Apoptosis Assay | [4] |

| 0.1 | 3.4 | [4] | ||

| 0.2 | 5.7 | [4] | ||

| 0.4 | 50.2 | [4] | ||

| 0.8 | 54.0 | [4] |

Table 3: Induction of Apoptosis by this compound

| Xenograft Model | Dose (mg/kg/day) | Outcome | Reference |

| Gastric Cancer | 15 and 30 | Superior antitumor efficacy | [4] |

Table 4: In Vivo Antitumor Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments with this compound are provided below.

Cell Proliferation Assay

-

Cell Seeding: Seed gastric cancer cells (e.g., MGC803, MKN45) in 96-well plates at a density of 5,000 cells/well.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 to 10 μM) for 72 hours.

-

Detection: Add CellTiter-Glo® reagent to each well and measure luminescence to determine cell viability.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Colony Formation Assay

-

Cell Seeding: Seed MKN45 cells in 6-well plates at a density of 500 cells/well.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing more than 50 cells.

Cell Migration Assay (Wound Healing)

-

Cell Seeding: Grow a confluent monolayer of gastric cancer cells in a 6-well plate.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS and add a medium containing various concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 and 24 hours.

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.

In Vivo Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject MKN45 cells into the flank of each mouse.

-

Treatment: When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer this compound (15 or 30 mg/kg/day) via intraperitoneal injection.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Experimental Workflow

The following diagram outlines a logical workflow for characterizing the effects of this compound in a cancer cell biology research setting.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of myoferlin in cancer cell biology. Its high potency and selectivity, coupled with demonstrated in vitro and in vivo efficacy, make it an ideal probe for dissecting the molecular mechanisms underlying myoferlin-driven tumorigenesis. The information and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to the growing body of knowledge on this important cancer target.

References

- 1. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of HJ445A: A Technical Overview for Drug Development Professionals

Abstract

HJ445A is a novel and potent small molecule inhibitor of Myoferlin (MYOF), a protein implicated in the progression of various cancers, including gastric cancer. Preliminary studies have demonstrated the anti-tumor efficacy of this compound in preclinical models. This technical guide provides an in-depth overview of the initial efficacy data for this compound, detailed experimental protocols for key studies, and a summary of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Myoferlin.

Introduction to Myoferlin and this compound

Myoferlin (MYOF) is a transmembrane protein that plays a crucial role in membrane repair, vesicle trafficking, and cell signaling.[1] In the context of oncology, MYOF is overexpressed in several tumor types and is associated with cancer cell proliferation, migration, and invasion.[2] Its multifaceted role in promoting tumorigenesis has made it an attractive target for therapeutic intervention.

This compound has been identified as a potent and selective inhibitor of MYOF.[3] It was developed through the optimization of a lead compound to enhance its physicochemical properties, including a significant improvement in water solubility.[3] this compound binds to the MYOF-C2D domain and has demonstrated promising anti-cancer activity in preclinical studies.[3]

Quantitative Efficacy Data

The preliminary efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | MGC803 (Gastric Cancer) | 0.16 µM | [3] |

| MKN45 (Gastric Cancer) | 0.14 µM | [3] | |

| Binding Affinity (KD) | MYOF-C2D Domain | 0.17 µM | [3] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Gastric Cancer Xenograft | 15 and 30 mg/kg/day | Demonstrated antitumor efficacy | [3] |

Table 2: In Vivo Efficacy of this compound

Key Signaling Pathways

Myoferlin is involved in multiple signaling pathways that are critical for cancer progression. This compound, by inhibiting MYOF, is hypothesized to disrupt these pathways.

Myoferlin and Receptor Tyrosine Kinase (RTK) Signaling

Myoferlin interacts with and stabilizes receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) at the cell surface. This stabilization enhances downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Inhibition of MYOF by this compound is expected to lead to the downregulation of these pathways.

Caption: Myoferlin's role in RTK signaling and its inhibition by this compound.

Myoferlin and Epithelial-Mesenchymal Transition (EMT)

Myoferlin has been shown to promote the Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties.[3] this compound has been observed to reverse the EMT process in gastric cancer cells, suggesting its potential to inhibit metastasis.[3]

Caption: Inhibition of Myoferlin-driven EMT by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of gastric cancer cell lines.

Materials:

-

Gastric cancer cell lines (e.g., MGC803, MKN45)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically a serial dilution) for 72 hours. A vehicle control (DMSO) should be included.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the cell proliferation (MTT) assay.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a gastric cancer xenograft model.

Materials:

-

BALB/c nude mice (4-6 weeks old)

-

MKN45 gastric cancer cells

-

Matrigel

-

This compound formulation for injection

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of MKN45 cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 and 30 mg/kg/day) or vehicle control to the respective groups via intraperitoneal injection daily.

-

Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Caption: Workflow for the in vivo gastric cancer xenograft study.

Conclusion

The preliminary data on this compound demonstrate its potential as a therapeutic agent for gastric cancer by targeting Myoferlin. Its potent in vitro activity against gastric cancer cell lines and in vivo anti-tumor efficacy warrant further investigation. The detailed protocols provided herein offer a foundation for the replication and expansion of these initial findings. Future studies should focus on elucidating the detailed mechanism of action, exploring its efficacy in a broader range of cancer models, and conducting comprehensive safety and pharmacokinetic profiling.

References

The Emergence of HJ445A: A Novel Myoferlin Inhibitor for Gastric Cancer Therapy

A Technical Whitepaper for Drug Development Professionals

Introduction

Gastric cancer remains a significant global health challenge with a high mortality rate, particularly in its advanced stages.[1] While platinum-based chemotherapy, targeted therapies against HER2 and VEGFR2, and immune checkpoint inhibitors form the current standard of care, there is a pressing need for novel therapeutic strategies to overcome treatment resistance and improve patient outcomes.[1][2][3][4] Myoferlin (MYOF), a protein involved in membrane repair, vesicle trafficking, and cell signaling, has emerged as a promising therapeutic target due to its overexpression in various cancers and its role in tumor growth, metastasis, and drug resistance.[5][6] This technical guide provides an in-depth analysis of HJ445A, a novel, potent, and selective myoferlin inhibitor, and explores its potential as a groundbreaking therapy for gastric cancer.

This compound: A Potent and Selective Myoferlin Inhibitor

This compound was developed through the optimization of a lead compound, aiming to improve its physicochemical properties, particularly water solubility, for better preclinical development.[7] This novel compound demonstrates high-affinity binding to the MYOF-C2D domain and exhibits potent anti-proliferative activity in gastric cancer cell lines.[7][8][9][10]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) | 0.17 μM | Binds to MYOF-C2D domain | [7][8][9][10] |

Table 1: Binding Affinity of this compound to Myoferlin

| Cell Line | IC50 Value | Assay | Reference |

| MGC803 | 0.16 μM | Cell Proliferation | [7][8][9][10] |

| MKN45 | 0.14 μM | Cell Proliferation | [7][8][9][10] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines

| This compound Concentration (μM) | Apoptosis Rate (%) | Cell Line | Assay | Reference |

| 0 | 3.1 | MKN45 | Flow Cytometry | [10] |

| 0.1 | 3.4 | MKN45 | Flow Cytometry | [10] |

| 0.2 | 5.7 | MKN45 | Flow Cytometry | [10] |

| 0.4 | 50.2 | MKN45 | Flow Cytometry | [10] |

| 0.8 | 54.0 | MKN45 | Flow Cytometry | [10] |

Table 3: Induction of Apoptosis by this compound in MKN45 Gastric Cancer Cells

| Treatment Group | Dosage | Tumor Growth Inhibition | Model | Reference |

| This compound | 15 mg/kg/day | Superior antitumor efficacy | Gastric Cancer Xenograft | [10] |

| This compound | 30 mg/kg/day | Superior antitumor efficacy | Gastric Cancer Xenograft | [10] |

Table 4: In Vivo Antitumor Efficacy of this compound

Mechanism of Action: Reversing EMT and Inducing Apoptosis

This compound exerts its anticancer effects through a multi-faceted mechanism of action. A key aspect is its ability to reverse the epithelial-mesenchymal transition (EMT), a cellular process critical for cancer cell migration, invasion, and metastasis.[7][8] By inhibiting myoferlin, this compound prevents the migration of gastric cancer cells. Furthermore, this compound is a potent inducer of apoptosis, or programmed cell death, in gastric cancer cells.[10]

References

- 1. Advanced gastric cancer: Current treatment landscape and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel targets in the treatment of advanced gastric cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. snconnect.survivornet.com [snconnect.survivornet.com]

- 5. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]

Methodological & Application

Application Notes: HJ445A for Cell Culture in Gastric Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

HJ445A is a potent and selective inhibitor of Myoferlin (MYOF), a protein implicated in cancer progression through its roles in membrane repair, receptor trafficking, and signaling.[1] This document provides detailed protocols for utilizing this compound in cell culture-based assays to investigate its effects on gastric cancer cell proliferation, apoptosis, and migration.

Mechanism of Action

This compound binds to the MYOF-C2D domain with a high affinity, exhibiting a dissociation constant (Kd) of 0.17 μM.[1][2][3] By inhibiting MYOF, this compound disrupts key cellular processes that contribute to the malignant phenotype of cancer cells. Notably, inhibition of MYOF has been shown to reverse the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis. This is achieved by modulating signaling pathways such as TGF-β and influencing the expression and localization of receptor tyrosine kinases like EGFR and VEGFR-2.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Gastric Cancer Cell Lines

| Cell Line | Assay Type | Metric | Value | Reference |

| MGC803 | Proliferation | IC50 | 0.16 μM | [1][2][3] |

| MKN45 | Proliferation | IC50 | 0.14 μM | [1][2][3] |

Table 2: Apoptotic Induction by this compound in Gastric Cancer Cells

| Concentration (μM) | Apoptosis Rate (%) | Reference |

| 0 | 3.1 | [1] |

| 0.1 | 3.4 | [1] |

| 0.2 | 5.7 | [1] |

| 0.4 | 50.2 | [1] |

| 0.8 | 54.0 | [1] |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: MGC803 and MKN45 human gastric cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach them using 0.25% Trypsin-EDTA and re-seed at a suitable density.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

-

Procedure:

-

Seed gastric cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 μM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V apoptosis detection methods.

-

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Migration Assay (Wound Healing Assay)

This protocol is a standard method for assessing cell migration.

-

Procedure:

-

Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile 200 μL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing various concentrations of this compound.

-

Capture images of the wound at 0 hours and after 24-48 hours at the same position.

-

Measure the wound area using ImageJ software and calculate the percentage of wound closure.

-

Cell Invasion Assay (Transwell Assay)

This protocol is a common method to evaluate the invasive potential of cancer cells.

-

Procedure:

-

Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel and incubate at 37°C to allow for gelling.

-

Resuspend gastric cancer cells in serum-free medium containing different concentrations of this compound.

-

Seed 1 x 10⁵ cells into the upper chamber.

-

Add medium containing 10% FBS as a chemoattrapetant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Visualizations

Caption: Workflow for assessing this compound's effects on gastric cancer cells.

Caption: MYOF signaling pathway and its inhibition by this compound.

References

Application Notes and Protocols for In Vivo Dosing and Administration of HJ445A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of HJ445A, a potent and selective inhibitor of myoferlin (MYOF). The information compiled herein, including dosing, administration, and experimental protocols, is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-cancer efficacy of this compound, particularly in the context of gastric cancer.

Introduction to this compound

This compound is a small molecule inhibitor that targets the C2D domain of myoferlin, a protein implicated in various oncogenic processes.[1] Myoferlin plays a crucial role in tumor cell proliferation, migration, invasion, and the epithelial-mesenchymal transition (EMT), making it an attractive target for cancer therapy.[1] this compound has demonstrated significant anti-tumor activity in gastric cancer models by potently repressing the proliferation of gastric cancer cell lines such as MGC803 and MKN45.[1][2] In vivo studies have further established its anti-tumor efficacy in a gastric cancer xenograft model.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of this compound.

Table 1: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model

| Dosage Regimen | Outcome | Reference |

| 15 mg/kg/day | Exhibited anti-tumor efficacy | [2] |

| 30 mg/kg/day | Exhibited anti-tumor efficacy | [2] |

Table 2: Recommended Formulation for In Vivo Administration

| Component | Percentage | Concentration (for a 2.5 mg/mL solution) | Reference |

| DMSO | 10% | 100 µL of 25.0 mg/mL stock | [2] |

| PEG300 | 40% | 400 µL | [2] |

| Tween-80 | 5% | 50 µL | [2] |

| Saline | 45% | 450 µL | [2] |

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting myoferlin, which is known to be involved in signaling pathways that promote cancer progression. Myoferlin can influence the epidermal growth factor receptor (EGFR) pathway and is associated with the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Caption: Myoferlin Signaling and this compound Inhibition.

Experimental Protocols

The following protocols are based on available data and standard practices for in vivo cancer research.

Preparation of this compound Formulation for In Vivo Administration

This protocol details the preparation of a 2.5 mg/mL working solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO. Accurately weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution, using a vortex mixer if necessary.

-

In a sterile microcentrifuge tube, add 400 µL of PEG300.

-

Add 100 µL of the 25.0 mg/mL this compound stock solution to the PEG300. Mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 to the mixture. Mix again until the solution is homogeneous.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.

-

If any precipitation is observed, gently warm the solution or use an ultrasonic bath to aid dissolution. The final solution should be clear.

-

It is recommended to prepare this working solution fresh on the day of use.

Gastric Cancer Xenograft Model and this compound Administration

This protocol describes the establishment of a subcutaneous gastric cancer xenograft model and the subsequent administration of this compound.

Materials:

-

Human gastric cancer cells (e.g., MKN45)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Prepared this compound formulation (2.5 mg/mL)

-

Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture MKN45 cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing and Administration:

-

Treatment Groups: Administer this compound at 15 mg/kg or 30 mg/kg. The administration is typically performed once daily via intraperitoneal (IP) injection. The treatment duration can range from 2 to 4 weeks, depending on the study design.

-

Control Group: Administer the vehicle solution using the same volume, route, and schedule as the treatment groups.

-

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study evaluating this compound.

Caption: General Workflow for this compound In Vivo Study.

References

Application Notes and Protocols for HJ445A in a Gastric Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric cancer remains a significant global health challenge with a high mortality rate, particularly in advanced stages.[1][2][3] The development of novel targeted therapies is crucial to improving patient outcomes.[4][5] HJ445A has emerged as a potent and selective inhibitor of Myoferlin (MYOF), a protein implicated in cancer cell proliferation, migration, and apoptosis.[6][7] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in gastric cancer, making it a promising candidate for further investigation.[6][7]

These application notes provide a comprehensive guide for utilizing this compound in a gastric cancer xenograft model, including detailed experimental protocols, data presentation tables, and visual diagrams of the underlying signaling pathway and experimental workflow.

Mechanism of Action of this compound

This compound functions as a highly potent inhibitor of Myoferlin (MYOF).[6][7] It specifically binds to the MYOF-C2D domain with a high affinity, as evidenced by a binding affinity (KD) of 0.17 μM.[6][7] By inhibiting MYOF, this compound has been shown to suppress the proliferation of gastric cancer cells.[6][7] Furthermore, it can induce apoptosis and reverse the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and metastasis.[7]

Signaling Pathway

References

- 1. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]

- 3. DESTINY-Gastric05 Phase 3 Trial of ENHERTU® Initiated in Patients with Previously Untreated HER2 Positive Advanced Gastric Cancer- Daiichi Sankyo US [daiichisankyo.us]

- 4. What drugs are in development for Stomach Cancer? [synapse.patsnap.com]

- 5. Development of treatment strategies for advanced HER2-positive gastric cancer: Insights from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]

Application Notes: Determination of HJ445A IC50 in MGC803 and MKN45 Gastric Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

HJ445A is a potent and selective inhibitor of myoferlin (MYOF), a protein implicated in the proliferation, migration, and angiogenesis of various cancers.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in two human gastric cancer cell lines: MGC803 and MKN45. The provided data and methodologies are intended to guide researchers in the evaluation of this compound's anti-proliferative efficacy.

Data Presentation

The anti-proliferative activity of this compound was assessed in MGC803 and MKN45 gastric cancer cells. The IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.

| Cell Line | This compound IC50 (µM) |

| MGC803 | 0.16 |

| MKN45 | 0.14 |

Table 1: IC50 values of this compound in MGC803 and MKN45 gastric cancer cell lines.[1][2]

Experimental Protocols

A detailed methodology for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is outlined below.

Materials:

-

MGC803 and MKN45 human gastric cancer cell lines

-

This compound compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Culture:

-

MGC803 and MKN45 cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are passaged upon reaching 80-90% confluency.

-

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (medium with the same percentage of DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for IC50 determination of this compound.

Myoferlin Signaling Pathway Inhibition by this compound

Caption: Inhibition of Myoferlin signaling by this compound.

References

Application Note: Measuring the Inhibitory Effect of HJ445A on Cancer Cell Migration Using a Transwell Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process crucial for tissue development, immune response, and wound healing. However, aberrant cell migration is a hallmark of cancer metastasis, the primary cause of cancer-related mortality. The process is orchestrated by complex signaling networks that regulate the cytoskeletal dynamics and cell adhesion required for cell movement.[1][2] One such critical protein is Myoferlin (MYOF), which has been implicated in cancer progression and metastasis. HJ445A is a potent and selective inhibitor of MYOF, binding to its MYOF-C2D domain with a high affinity (K_D of 0.17 μM).[3][4] By inhibiting MYOF, this compound has been shown to suppress the proliferation of gastric cancer cells and prevent their migration by reversing the epithelial-mesenchymal transition (EMT) process.[4]

This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on the migration of cancer cells using the Transwell permeable support assay, also known as the Boyden chamber assay.[5][6] This in vitro method is a robust and widely used technique to assess cell motility in response to a chemoattractant.[5][7]

Signaling Pathway of Cell Migration Inhibition by this compound

Cell migration is driven by extracellular signals that activate intracellular signaling cascades, leading to cytoskeletal reorganization. Growth factors can initiate pathways involving key regulators like Rho-family GTPases, which in turn control actin polymerization and cell adhesion dynamics.[1][8] Myoferlin (MYOF) plays a significant role in these processes. The inhibitor this compound targets the C2D domain of MYOF, disrupting its function and thereby impeding the downstream signaling required for cell migration.[3][4]

Caption: Hypothetical signaling pathway for this compound-mediated inhibition of cell migration.

Experimental Protocol: Transwell Cell Migration Assay

This protocol details the steps to assess the dose-dependent effect of this compound on the migration of a selected cancer cell line (e.g., MGC803 or MKN45 gastric cancer cells).[3]

Materials and Reagents

-

Cells: Adherent cancer cell line (e.g., MGC803)

-

Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Serum-Free Medium: Basal medium without FBS

-

Chemoattractant: Culture medium with 10% or 20% FBS

-

This compound: Stock solution in DMSO (e.g., 10 mM)

-

Transwell Inserts: 24-well plate format with 8.0 µm pore size membranes (e.g., Corning Costar®, Millicell®)[9]

-

Reagents for Fixation & Staining: 4% Paraformaldehyde (PFA), 0.1% Crystal Violet solution, PBS

-

Other: Sterile cotton swabs, microscope, imaging software (e.g., ImageJ)

Step-by-Step Procedure

-

Cell Preparation and Starvation:

-

Assay Setup:

-

Prepare different concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) in serum-free medium. Include a DMSO vehicle control corresponding to the highest this compound concentration used.

-

In the lower wells of a 24-well plate, add 600 µL of chemoattractant medium (containing 10-20% FBS).[7]

-

Place the Transwell inserts into the wells, creating an upper and lower chamber.

-

-

Cell Seeding:

-

Harvest the starved cells using trypsin or a non-enzymatic cell dissociation buffer.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in serum-free medium to a final concentration of 1 x 10^6 cells/mL.[7]

-

Aliquot the cell suspension and add the prepared this compound concentrations (or DMSO vehicle) to each aliquot.

-

Add 100-200 µL of the cell suspension (containing 1-2 x 10^5 cells) to the upper chamber of each Transwell insert.[7]

-

-

Incubation:

-

Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a duration appropriate for the cell type (typically 12-24 hours). The incubation time should be optimized beforehand.

-

-

Cell Staining and Quantification:

-

After incubation, carefully remove the Transwell inserts from the plate.

-

Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[5][11]

-

Fix the migrated cells on the bottom side of the membrane by immersing the insert in 4% PFA for 15-20 minutes.[12]

-

Wash the insert with PBS.

-

Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 10-15 minutes.[7]

-

Gently wash the insert with water to remove excess stain and allow it to air dry completely.

-

-

Data Acquisition and Analysis:

-

Using a light microscope, capture images of the stained cells from several (e.g., 5-10) random fields of view for each membrane.

-

Count the number of migrated cells per field using imaging software like ImageJ.

-

Calculate the average number of migrated cells for each treatment condition.

-

Determine the percentage of migration inhibition relative to the vehicle control.

-

Caption: Experimental workflow for the Transwell cell migration assay.

Data Presentation

The quantitative results from the cell migration assay should be summarized to show the dose-response relationship of this compound.

Table 1: Effect of this compound on Cancer Cell Migration

| This compound Concentration (nM) | Mean Migrated Cells (± SD) | % Inhibition |

| 0 (Vehicle Control) | 254 ± 21 | 0% |

| 10 | 211 ± 18 | 16.9% |

| 50 | 145 ± 15 | 42.9% |

| 100 | 82 ± 9 | 67.7% |

| 500 | 35 ± 6 | 86.2% |

Note: The data presented above is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for assessing the anti-migratory properties of the MYOF inhibitor, this compound. The Transwell assay is a reliable method for generating quantitative data on the effects of compounds on cell motility.[5][6] The results obtained from this protocol can be used to determine the potency of this compound (e.g., by calculating an IC₅₀ value) and to further investigate its mechanism of action in preventing cancer cell metastasis. Proper optimization of cell number, incubation time, and chemoattractant concentration is recommended for each specific cell line to ensure reproducible and accurate results.

References

- 1. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]

- 5. corning.com [corning.com]

- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Transwell assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

Application Notes and Protocols: Western Blot Analysis of Epithelial-Mesenchymal Transition (EMT) Markers Following HJ445A Treatment

For researchers, scientists, and drug development professionals, this document provides a detailed guide for the analysis of Epithelial-Mesenchymal Transition (EMT) markers in response to treatment with the hypothetical compound HJ445A.

Introduction

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells acquire mesenchymal, fibroblast-like characteristics, leading to reduced intracellular adhesion and increased motility.[1] This transition is a critical feature in normal embryonic development and is also utilized by malignant epithelial tumors to metastasize.[1] Key molecular events in EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin.[2][3] Transcription factors such as Snail, Slug, Twist, and ZEB1/2 are pivotal in regulating this process.[4][5][6] The investigation of novel therapeutic agents that can modulate EMT is a significant area of cancer research.

This compound is a novel small molecule inhibitor under investigation for its potential to reverse the EMT process. This document outlines the protocols for utilizing Western blot analysis to quantify the effects of this compound on key EMT markers.

Data Presentation: Effects of this compound on EMT Marker Expression

The following table summarizes the quantitative data from Western blot analysis of cell lysates treated with varying concentrations of this compound for 48 hours. The data represents the relative protein expression levels normalized to an internal control (e.g., β-actin or GAPDH) and then compared to the untreated control.

| Treatment Group | E-cadherin (Relative Expression) | N-cadherin (Relative Expression) | Vimentin (Relative Expression) | Snail (Relative Expression) |

| Control (Untreated) | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound (10 µM) | 1.85 | 0.55 | 0.60 | 0.45 |

| This compound (25 µM) | 2.75 | 0.25 | 0.30 | 0.20 |

| This compound (50 µM) | 3.50 | 0.10 | 0.15 | 0.10 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected results from a compound that inhibits EMT.

Experimental Protocols

-

Cell Line: A suitable cancer cell line known to exhibit EMT characteristics (e.g., MDA-MB-231, A549) should be used.

-

Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

Include an untreated control group and a vehicle control group (treated with the solvent alone).

-

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of RIPA lysis buffer containing a protease inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein and transfer it to a new tube.

-

Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-